N,N-dihexyl-1,3-benzodioxole-5-carboxamide
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Overview
Description
N,N-dihexyl-1,3-benzodioxole-5-carboxamide is a chemical compound with the molecular formula C20H31NO3. It belongs to the class of benzodioxole derivatives, which are known for their diverse biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N,N-dihexyl-1,3-benzodioxole-5-carboxamide typically involves the reaction of 1,3-benzodioxole-5-carboxylic acid with N,N-dihexylamine. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction conditions often include an inert atmosphere and a solvent like dichloromethane .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions: N,N-dihexyl-1,3-benzodioxole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the carboxamide group to an amine.
Substitution: The benzodioxole ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Electrophiles like bromine or nitronium ions in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: this compound N-oxide.
Reduction: N,N-dihexyl-1,3-benzodioxole-5-amine.
Substitution: Various substituted benzodioxole derivatives depending on the electrophile used.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Mechanism of Action
The mechanism of action of N,N-dihexyl-1,3-benzodioxole-5-carboxamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound is believed to inhibit enzymes like tyrosinase and epidermal growth factor receptor (EGFR), which are involved in cancer cell proliferation.
Pathways Involved: It induces apoptosis (programmed cell death) and cell cycle arrest, particularly in the G2-M phase, thereby inhibiting cancer cell growth.
Comparison with Similar Compounds
- N,N-diethyl-4-hydroxy-1,3-benzodioxole-5-carboxamide
- N-(3,5-dimethoxyphenyl)benzo[d][1,3]dioxole-5-carboxamide
Comparison: N,N-dihexyl-1,3-benzodioxole-5-carboxamide is unique due to its dihexyl substitution, which imparts distinct physicochemical properties and biological activities. Compared to its analogs, it may exhibit different solubility, stability, and bioavailability profiles, making it a valuable compound for specific applications .
Properties
CAS No. |
438457-12-6 |
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Molecular Formula |
C20H31NO3 |
Molecular Weight |
333.5 g/mol |
IUPAC Name |
N,N-dihexyl-1,3-benzodioxole-5-carboxamide |
InChI |
InChI=1S/C20H31NO3/c1-3-5-7-9-13-21(14-10-8-6-4-2)20(22)17-11-12-18-19(15-17)24-16-23-18/h11-12,15H,3-10,13-14,16H2,1-2H3 |
InChI Key |
CGFBTZVWSIRZBI-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCN(CCCCCC)C(=O)C1=CC2=C(C=C1)OCO2 |
Origin of Product |
United States |
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